4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid
Description
4-{[(4-Fluorophenyl)carbamoyl]amino}benzoic acid is a benzoic acid derivative featuring a urea (carbamoyl) bridge substituted with a 4-fluorophenyl group at the para position of the aromatic ring. This compound is synthesized via the reaction of 4-aminobenzoic acid with 4-fluorophenyl isocyanate in dry acetone under reflux conditions . Its applications span pharmaceuticals, agrochemicals, and materials science, with notable insecticidal activity against Spodoptera littoralis larvae .
Properties
IUPAC Name |
4-[(4-fluorophenyl)carbamoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-10-3-7-12(8-4-10)17-14(20)16-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWPUDZDICVVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210182 | |
| Record name | 4-[[[(4-Fluorophenyl)amino]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54057-67-9 | |
| Record name | 4-[[[(4-Fluorophenyl)amino]carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54057-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[(4-Fluorophenyl)amino]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid typically involves the following steps:
Formation of the Fluorophenyl Carbamoyl Intermediate: The reaction begins with the introduction of a fluorophenyl group to a carbamoyl compound. This step often involves the use of reagents such as 4-fluoroaniline and phosgene under controlled conditions.
Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large quantities of starting materials and reagents in reactors designed for high-volume production.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound contains three key reactive sites:
-
Carboxylic acid group (–COOH): Prone to acid-base reactions, esterification, and amide formation.
-
Carbamoyl amino group (–NHC(O)NH–): Susceptible to hydrolysis and substitution.
-
Fluorophenyl ring : Electron-withdrawing fluorine influences electrophilic aromatic substitution (EAS) patterns.
2.1. Carboxylic Acid Derivatives
2.2. Carbamoyl Group Transformations
2.3. Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring’s electron-deficient nature directs EAS to the meta position:
Mechanistic Insights
-
Amide Coupling : Activation of the carboxylic acid with HATU forms an O-acylisourea intermediate, which reacts with amines to yield stable amides .
-
Hydrolysis of Carbamoyl Group : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and hydroxide ion attack.
-
EAS on Fluorophenyl Ring : Fluorine’s –I effect deactivates the ring, favoring meta substitution. Nitration and sulfonation follow classical two-step mechanisms .
Stability and Reaction Optimization
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid typically involves the reaction of 4-fluorobenzoyl chloride with aminobenzoic acid derivatives. The resulting compound features a carboxylic acid group that enhances its biological activity by facilitating interactions with target proteins.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the 4-(aminomethyl)benzamide fragment can effectively inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. Notably, compounds designed around this scaffold have shown potent inhibitory activity against various RTKs such as EGFR and HER-2, with inhibition rates exceeding 90% at low concentrations (10 nM) .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Target Kinase | Inhibition (%) | Concentration (nM) |
|---|---|---|---|
| Compound 11 | EGFR | 91 | 10 |
| Compound 13 | HER-2 | 92 | 10 |
| Compound X | KDR | 85 | 20 |
Protein Kinase Inhibition
The compound has also been investigated for its role as a protein kinase inhibitor. In vitro studies indicate that various analogs of this compound can inhibit kinases involved in critical signaling pathways associated with cancer progression. The structure-activity relationship (SAR) studies reveal that modifications to the aromatic rings significantly affect binding affinity and selectivity toward specific kinases .
Case Study 1: Inhibition of Chronic Myelogenous Leukemia (CML)
In a study focused on chronic myelogenous leukemia (CML), several derivatives of this compound were tested against K-562 cell lines. The results indicated that certain compounds exhibited IC50 values as low as 5.6 μM, demonstrating their potential as therapeutic agents against CML .
Case Study 2: Targeting CXCR4 in Metastatic Cancer
Another significant application involves targeting the CXCR4 receptor, which is implicated in metastatic cancer. Compounds derived from this scaffold have been identified as potential ligands for CXCR4, showcasing their ability to disrupt chemokine signaling pathways essential for cancer metastasis . This highlights the versatility of the compound in addressing different cancer-related targets.
Pharmacological Insights
The pharmacological profile of this compound suggests that it can serve as a lead compound for developing novel anticancer therapies. Its ability to inhibit multiple kinases positions it as a candidate for combination therapies aimed at overcoming drug resistance commonly observed in cancer treatments.
Mechanism of Action
The mechanism of action of 4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations:
- Electron-withdrawing groups (e.g., fluorine) : Enhance polarity and receptor binding, as seen in the insecticidal LC₅₀ values (Table 2).
- Positional isomerism : The 2-substituted analog () exhibits reduced bioactivity compared to the 4-substituted derivative due to steric hindrance .
- Linkage type : Replacing the urea group with an ether () diminishes hydrogen-bonding capacity, reducing target affinity.
Spectral and Analytical Data
Ultraviolet-Visible (UV-Vis) Spectroscopy:
- This compound: λmax ~340 nm (n→π* transition of urea) and ~265 nm (π→π* of aromatic ring) .
- 4-[(Phenylcarbamoyl)amino]benzoic acid: Similar λmax but with lower molar absorptivity (ε) due to absence of fluorine .
Infrared (IR) Spectroscopy:
- Urea C=O stretch: ~1680–1650 cm⁻¹ for all carbamoyl derivatives .
- Fluorine substitution: Causes a slight shift in aromatic C-F stretching (1250–1100 cm⁻¹) .
Insecticidal Efficacy Against Spodoptera littoralis:
| Compound | LC₅₀ (2nd Instar) | LC₅₀ (4th Instar) |
|---|---|---|
| This compound | 0.12 mM | 0.28 mM |
| 4-[(Phenylcarbamoyl)amino]benzoic acid | 0.45 mM | 0.89 mM |
| 4-[(4-Oxo-3-phenylthiazolidin-2-ylidene)amino]benzoic acid | 0.30 mM | 0.65 mM |
Biological Activity
4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid, commonly referred to as a derivative of p-aminobenzoic acid (PABA), has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial fields. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with benzoic acid derivatives under specific conditions to form the desired amide linkage. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have shown that derivatives of PABA, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this structure have demonstrated moderate to high inhibitory activity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and K562 (chronic myelogenous leukemia) at concentrations ranging from 0.1 to 100 µM .
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HeLa | 2.5 |
| Compound C | K562 | 3.0 |
| This compound | MCF-7 | TBD |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key protein kinases associated with tumor growth and proliferation. For instance, studies indicate that compounds with similar structures can inhibit receptor tyrosine kinases such as EGFR and c-MET, which play critical roles in cancer cell signaling pathways .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits broad-spectrum activity against various pathogenic fungi and bacteria. For instance, compounds derived from this structure were found to have minimum inhibitory concentrations (MICs) against Aspergillus niger and Candida albicans in the range of 94-98 µg/mL .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound D | Aspergillus niger | 94 |
| Compound E | Candida albicans | 98 |
| This compound | TBD |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of these compounds. For example, the presence of electron-withdrawing groups such as fluorine enhances the potency against cancer cell lines compared to their non-fluorinated counterparts .
Figure 1: Structural Modifications Impacting Activity
SAR Modifications
Case Studies
A notable case study involved the evaluation of a series of PABA derivatives in a clinical setting where they were tested for their efficacy against advanced solid tumors. The results indicated that compounds with a fluorinated aromatic ring showed enhanced bioavailability and improved pharmacokinetic profiles compared to traditional chemotherapeutics .
Q & A
Q. What are the recommended methods for synthesizing 4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid, and how is its structure validated?
Answer: The compound can be synthesized via a nucleophilic addition-elimination reaction between 4-aminobenzoic acid and 4-fluorophenyl isocyanate in dry acetone under reflux (3–6 hours, monitored by TLC). Post-reaction, the product is purified via recrystallization using ethanol or methanol . Structural validation requires:
- NMR spectroscopy : Analyze aromatic proton environments (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm) and carboxylic acid proton (δ ~12–13 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 289.2) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factor < 5% and residual electron density < 0.3 eÅ⁻³ .
Q. How can researchers optimize solubility for biological assays?
Answer: Solubility challenges in aqueous buffers (e.g., PBS) are common due to the compound’s aromatic and carboxylic acid groups. Strategies include:
- pH adjustment : Dissolve in DMSO (10–50 mM stock) and dilute in buffer (pH 7.4) to minimize precipitation.
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at <1% concentration .
- Salt formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s enzyme inhibition efficacy?
Answer: SAR studies should systematically modify:
- 4-Fluorophenyl group : Replace fluorine with Cl, Br, or CF₃ to assess steric/electronic effects.
- Urea linker : Substitute with thiourea or sulfonamide groups to alter hydrogen-bonding capacity .
- Benzoic acid moiety : Test ester or amide derivatives for membrane permeability.
| Substituent | Enzyme IC₅₀ (µM) | Notes |
|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | Reference |
| 4-Chlorophenyl | 8.9 ± 0.8 | Improved potency |
| Thiourea linker | 6.5 ± 0.5 | Enhanced H-bonding |
Biological testing should use enzyme inhibition assays (e.g., carbonic anhydrase II) with fluorometric or calorimetric readouts .
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?
Answer:
- Disordered regions : Apply PART instructions in SHELXL to model alternative conformers. Use restraints (e.g., SIMU, DELU) to stabilize geometry .
- Twinning : Calculate twinning fractions via Hooft’s parameter (PLATON). Refine using TWIN/BASF commands in SHELXL .
- Validation tools : Check Rint (<10%) and CC₁/2 (>80%) to ensure data quality .
Q. What methodologies address discrepancies between in vitro and in vivo biological activity data?
Answer: Discrepancies may arise from poor pharmacokinetics (PK) or metabolic instability. Mitigate via:
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze by LC-MS for metabolite identification .
- PK studies : Measure plasma half-life (t½) and bioavailability in rodent models. Optimize via prodrug strategies (e.g., ester prodrugs) .
- Target engagement assays : Use fluorescence polarization or SPR to confirm binding in vivo .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
